2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
CAS No.: 120889-05-6
VCID: VC0015246
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine - 120889-05-6](/images/no_structure.jpg)
Description | 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 . It is also referred to as 1H-Imidazo[4,5-b]pyridine, 2-chloro-1-methyl-6-phenyl- . Predicted properties of this substance include a boiling point of 442.7±37.0 °C and a density of 1.31±0.1 g/cm3 . It is recommended to store it in a refrigerator under inert gas . A similar compound, 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine, also known as PhIP, belongs to the class of organic compounds known as phenylpyridines . These compounds contain a benzene ring linked to a pyridine ring through a CC or CN bond . PhIP, with the chemical formula C13H12N4 and a molecular weight of 224.2612, has been identified as a possible carcinogen . PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatine . Additionally, various 3H-imidazo[4,5-b]pyridine derivatives are being explored for their potential as mixed-lineage protein kinase 3 (MLK3) inhibitors . MLK3 is implicated in several human cancers and neurodegenerative diseases, and these derivatives have shown significant inhibition of MLK3 in enzymatic assays . Alkylation reactions of imidazo[4,5-b]pyridine are important in synthesizing new imidazo[4,5-b]pyridine derivatives, with studies focusing on their antibacterial activities . |
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CAS No. | 120889-05-6 |
Product Name | 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Molecular Formula | C13H10ClN3 |
Molecular Weight | 243.69 g/mol |
IUPAC Name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3 |
Standard InChIKey | FBFVKWMIRFROSV-UHFFFAOYSA-N |
SMILES | CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
Canonical SMILES | CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
PubChem Compound | 4525303 |
Last Modified | Sep 14 2023 |
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